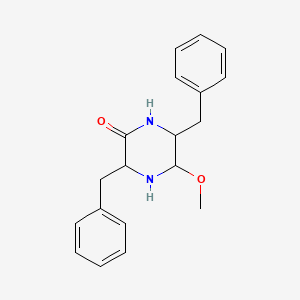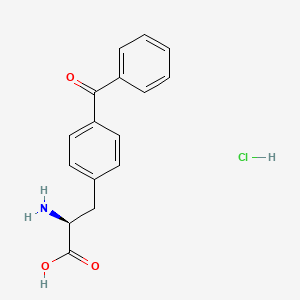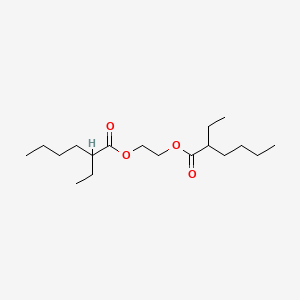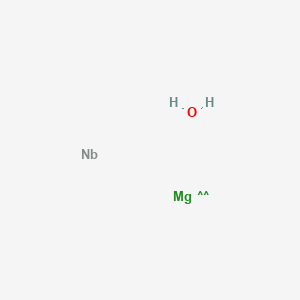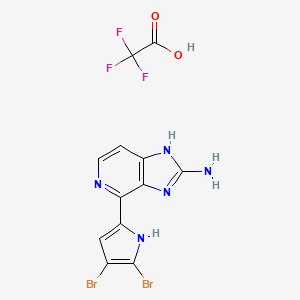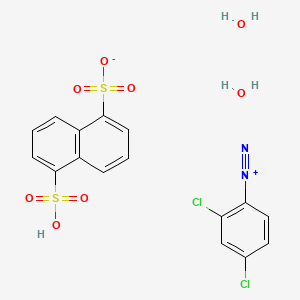
1-(3-Bromo-2,5,6-trifluoro-4-methoxyphenyl)-4-propylcyclohexanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromo-2,5,6-trifluoro-4-methoxyphenyl)-4-propylcyclohexanol is a synthetic organic compound that belongs to the class of cyclohexanols This compound is characterized by the presence of a bromine atom, three fluorine atoms, a methoxy group, and a propyl group attached to a cyclohexanol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2,5,6-trifluoro-4-methoxyphenyl)-4-propylcyclohexanol typically involves multi-step organic reactions. A common synthetic route might include:
Halogenation: Introduction of the bromine atom into the aromatic ring.
Fluorination: Substitution of hydrogen atoms with fluorine atoms.
Methoxylation: Introduction of the methoxy group.
Alkylation: Addition of the propyl group.
Cyclohexanol Formation: Formation of the cyclohexanol ring structure.
Industrial Production Methods
Industrial production of such compounds often involves optimized reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to favor desired reactions.
Purification: Techniques such as recrystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
1-(3-Bromo-2,5,6-trifluoro-4-methoxyphenyl)-4-propylcyclohexanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of the bromine or fluorine atoms.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while substitution could introduce new functional groups.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 1-(3-Bromo-2,5,6-trifluoro-4-methoxyphenyl)-4-propylcyclohexanol involves its interaction with molecular targets and pathways. This may include:
Binding to Receptors: Interaction with specific receptors in biological systems.
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.
Signal Transduction: Modulation of signaling pathways within cells.
相似化合物的比较
Similar Compounds
- 1-(3-Bromo-2,5,6-trifluoro-4-methoxyphenyl)-4-methylcyclohexanol
- 1-(3-Bromo-2,5,6-trifluoro-4-methoxyphenyl)-4-ethylcyclohexanol
- 1-(3-Bromo-2,5,6-trifluoro-4-methoxyphenyl)-4-butylcyclohexanol
Uniqueness
1-(3-Bromo-2,5,6-trifluoro-4-methoxyphenyl)-4-propylcyclohexanol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C16H20BrF3O2 |
|---|---|
分子量 |
381.23 g/mol |
IUPAC 名称 |
1-(3-bromo-2,5,6-trifluoro-4-methoxyphenyl)-4-propylcyclohexan-1-ol |
InChI |
InChI=1S/C16H20BrF3O2/c1-3-4-9-5-7-16(21,8-6-9)10-12(18)11(17)15(22-2)14(20)13(10)19/h9,21H,3-8H2,1-2H3 |
InChI 键 |
YEYMPCZQLSLEMQ-UHFFFAOYSA-N |
规范 SMILES |
CCCC1CCC(CC1)(C2=C(C(=C(C(=C2F)Br)OC)F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


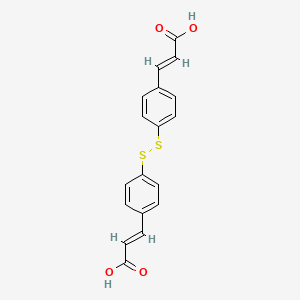
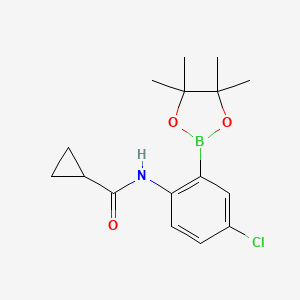

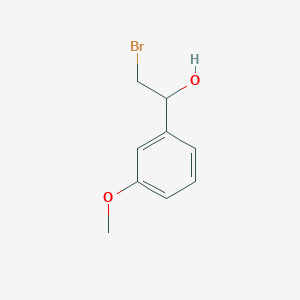
![methyl (15R,17R)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylate](/img/structure/B12339485.png)
